ethyl 4-(2-(1-benzyl-1H-indol-3-yl)acetyl)piperazine-1-carboxylate
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Overview
Description
Ethyl 4-(2-(1-benzyl-1H-indol-3-yl)acetyl)piperazine-1-carboxylate is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry. This compound features a piperazine ring, an indole moiety, and an ester functional group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2-(1-benzyl-1H-indol-3-yl)acetyl)piperazine-1-carboxylate typically involves multiple steps, starting with the preparation of the indole derivative. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring . The indole derivative is then subjected to acylation with an appropriate acyl chloride to introduce the acetyl group . Finally, the piperazine ring is introduced through a nucleophilic substitution reaction, and the esterification is carried out using ethanol and a suitable catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-(1-benzyl-1H-indol-3-yl)acetyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, nucleophilic catalysts.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted piperazine derivatives.
Scientific Research Applications
Ethyl 4-(2-(1-benzyl-1H-indol-3-yl)acetyl)piperazine-1-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 4-(2-(1-benzyl-1H-indol-3-yl)acetyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, including serotonin receptors, which can modulate neurotransmitter activity . Additionally, the piperazine ring can enhance the compound’s binding affinity to certain enzymes and proteins, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole structure.
1-Benzyl-1H-indole-3-carboxylic acid: A related indole derivative with different functional groups.
N-(1-benzyl-1H-indol-3-yl)acetamide: Another indole derivative with an acetamide group instead of a piperazine ring.
Uniqueness
Ethyl 4-(2-(1-benzyl-1H-indol-3-yl)acetyl)piperazine-1-carboxylate is unique due to its combination of an indole moiety, a piperazine ring, and an ester functional group. This unique structure allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities .
Properties
IUPAC Name |
ethyl 4-[2-(1-benzylindol-3-yl)acetyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O3/c1-2-30-24(29)26-14-12-25(13-15-26)23(28)16-20-18-27(17-19-8-4-3-5-9-19)22-11-7-6-10-21(20)22/h3-11,18H,2,12-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRRPXDFGOARGOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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